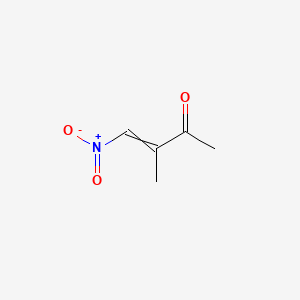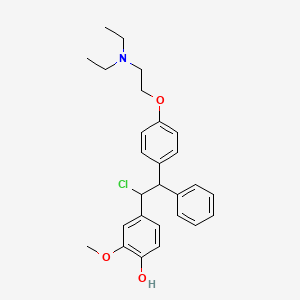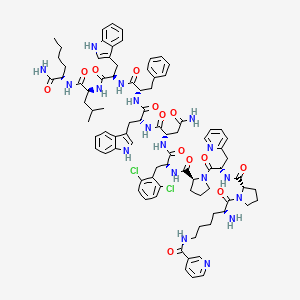
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This compound is designed to enhance the stability and bioactivity of the original peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Sequential addition of protected amino acids to a resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Removal of protecting groups using TFA or other suitable reagents.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Oxidized tryptophan derivatives, sulfoxides.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with new functional groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimization.
Biology
Neurobiology: Investigated for its role in modulating pain perception and inflammatory responses.
Cell Signaling: Studied for its effects on cell signaling pathways involving Substance P receptors.
Medicine
Drug Development: Potential therapeutic applications in pain management and anti-inflammatory treatments.
Diagnostics: Used in diagnostic assays to study Substance P receptor interactions.
Industry
Biotechnology: Employed in the development of peptide-based biotechnological applications.
作用機序
The compound exerts its effects by binding to Substance P receptors (neurokinin-1 receptors) on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation. The modifications in the peptide enhance its stability and bioactivity, making it more effective in its interactions with receptors.
類似化合物との比較
Similar Compounds
Substance P: The original neuropeptide with similar biological functions.
Neurokinin A: Another neuropeptide with overlapping receptor interactions.
Modified Substance P Derivatives: Other synthetic derivatives with different modifications for enhanced stability or bioactivity.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is unique due to its specific modifications, which include nicotinoylation and the introduction of pyridyl and dichloro-phenyl groups. These modifications enhance its stability, receptor binding affinity, and overall bioactivity compared to the original Substance P and other derivatives.
特性
分子式 |
C86H104Cl2N18O13 |
|---|---|
分子量 |
1668.8 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(2,6-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-30-64(75(91)108)97-77(110)65(40-50(2)3)98-79(112)67(42-53-48-95-62-31-11-9-25-56(53)62)100-78(111)66(41-51-21-7-6-8-22-51)99-80(113)68(43-54-49-96-63-32-12-10-26-57(54)63)101-82(115)70(46-74(90)107)102-81(114)69(45-58-59(87)27-17-28-60(58)88)103-83(116)73-34-20-39-106(73)86(119)71(44-55-24-13-15-36-93-55)104-84(117)72-33-19-38-105(72)85(118)61(89)29-14-16-37-94-76(109)52-23-18-35-92-47-52/h6-13,15,17-18,21-28,31-32,35-36,47-50,61,64-73,95-96H,4-5,14,16,19-20,29-30,33-34,37-46,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,112)(H,99,113)(H,100,111)(H,101,115)(H,102,114)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
InChIキー |
IVOVCRLZVYBDAD-XCHUDMFJSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=C(C=CC=C6Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=CC=N8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
正規SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=C(C=CC=C6Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CC=CC=N8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


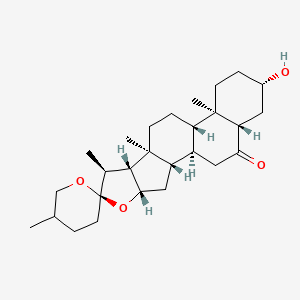
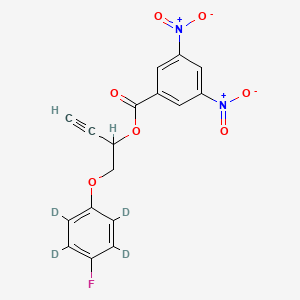
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
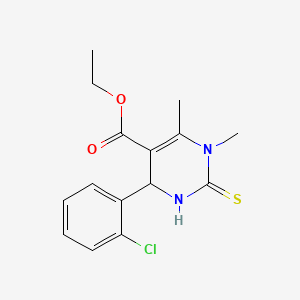

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
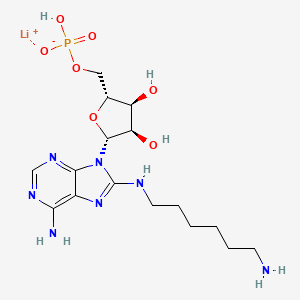

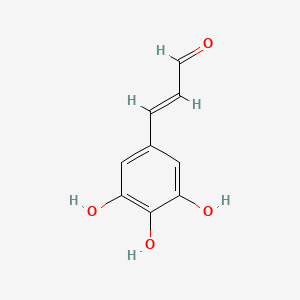

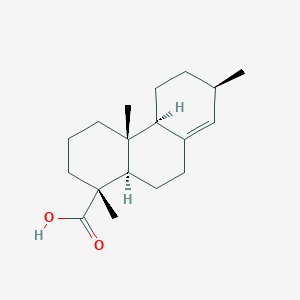
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
